3-(2,4-Dichloroanilino)-3-oxopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

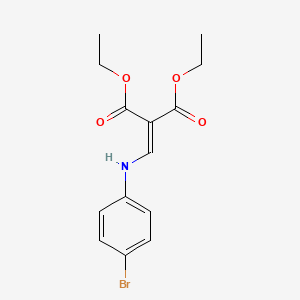

3-(2,4-Dichloroanilino)-3-oxopropanoic acid is a chemical compound. It is derived from dichloroanilines, which are compounds consisting of an aniline ring substituted with two chlorine atoms .

Synthesis Analysis

The synthesis of anilines, which are precursors to this compound, involves several methods. One common method is the reduction of nitroarenes . Another method involves the reaction of secondary amines in a palladium-catalyzed amination .Chemical Reactions Analysis

Dichloroanilines, including 2,4-dichloroaniline, are known to be incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . They can decompose at low pH, and hydrochloric acid accelerates this decomposition .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

- The efficiency of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives reacting with terminal alkynes has been demonstrated, showcasing a method to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This reaction highlights the versatility of similar compounds in organic synthesis and the production of heterocyclic compounds with potential applications in materials science and pharmaceuticals (Kobayashi et al., 2008).

Antimicrobial Activity

- Novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones were synthesized from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, showing antimicrobial activity. This suggests that derivatives of 3-oxopropanoic acid compounds could serve as precursors for the development of new antimicrobial agents (Hany M Hassanin & M. Ibrahim, 2012).

Disinfection Byproduct Research

- In the context of drinking water treatment, the formation and behavior of disinfection byproducts (DBPs) from natural organic matter surrogates were studied. Among the findings, high haloacetic acid (HAA) formation from compounds including 3-oxopropanoic acid was notable. This research informs on the environmental and health implications of water treatment processes and the formation of potentially harmful byproducts (Bond et al., 2009).

Environmental Degradation Studies

- Studies on the degradation of 2,4-Dichlorophenoxyacetic acid, a structurally related compound to 3-(2,4-Dichloroanilino)-3-oxopropanoic acid, have been conducted to understand the mechanisms of environmental breakdown of such herbicides. These studies are crucial for assessing the environmental impact and designing strategies for the mitigation of pollution caused by agricultural chemicals (Jaafarzadeh et al., 2018).

Safety and Hazards

Dichloroanilines, including 2,4-dichloroaniline, are known to be toxic if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and severe eye irritation . They are also known to be highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled .

Eigenschaften

IUPAC Name |

3-(2,4-dichloroanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFOYQMHPXPSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2637616.png)

![3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637619.png)

![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)

![(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)

![N-(4-butylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2637631.png)

![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2637635.png)